

Spectroscopic Characterization of 2-Chloro-4-ethenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-4-ethenylpyrimidine

CAS No.: 131467-02-2

Cat. No.: B593178

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chloro-4-ethenylpyrimidine** (also known as 2-chloro-4-vinylpyrimidine), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the spectral data but also providing expert interpretation and outlining the methodologies for data acquisition.

Introduction

2-Chloro-4-ethenylpyrimidine is a substituted pyrimidine featuring a reactive vinyl group and a chlorine atom. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, while the vinyl group can participate in addition reactions and polymerizations. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **2-Chloro-4-ethenylpyrimidine**, high-resolution mass spectrometry provides unequivocal confirmation of its molecular formula.

High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value	Source
Ionization Mode	Electrospray Ionization (ESI), positive ion mode	[1]
Molecular Formula	C ₆ H ₅ ClN ₂	[1]
Calculated m/z for [M+H] ⁺ (with ³⁵ Cl)	141.0218	[1]
Found m/z for [M+H] ⁺	141.0220	[1]

Interpretation of Mass Spectrum

The high-resolution mass spectrum shows a protonated molecular ion ([M+H]⁺) at an m/z of 141.0220. This experimental value is in excellent agreement with the calculated mass for the molecular formula C₆H₆ClN₂, confirming the elemental composition of the molecule.[1]

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak for the heavier chlorine isotope (³⁷Cl). Due to the natural abundance of chlorine isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl), the mass spectrum will exhibit a characteristic M⁺ peak and an M+2 peak with a relative intensity of about one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry

A solution of **2-Chloro-4-ethenylpyrimidine** is prepared in a suitable solvent, such as methanol or acetonitrile, at a low concentration (typically in the range of 1-10 µg/mL). This solution is then introduced into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The analysis is performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. The instrument is calibrated prior to analysis to ensure high mass accuracy.

Workflow for High-Resolution Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While specific experimental IR data for **2-Chloro-4-ethenylpyrimidine** is not readily available in the cited literature, the expected characteristic absorption bands can be predicted based on its structure and by comparison with related compounds.

Predicted Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3100-3000	C-H (Aromatic & Vinylic)	Stretching
~1640	C=C (Vinylic)	Stretching
~1580-1400	C=C, C=N (Pyrimidine Ring)	Stretching
~990 and ~910	=C-H (Vinylic)	Out-of-plane bending
~800-600	C-Cl	Stretching

Interpretation of Infrared Spectrum

The IR spectrum of **2-Chloro-4-ethenylpyrimidine** is expected to be dominated by several key absorptions. The C-H stretching vibrations of the pyrimidine ring and the vinyl group would appear in the 3100-3000 cm⁻¹ region. The stretching vibration of the vinyl C=C double bond is anticipated around 1640 cm⁻¹. The characteristic stretching vibrations of the pyrimidine ring (C=C and C=N bonds) are expected in the 1580-1400 cm⁻¹ range. The out-of-plane bending vibrations of the vinyl C-H bonds, which are often strong and sharp, should be observable around 990 cm⁻¹ and 910 cm⁻¹. Finally, the C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer. An air background spectrum is collected prior to the sample measurement. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Workflow for ATR-FT-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Source
8.57	d	5.0	1H	H-6 (Pyrimidine ring)	[1]
7.22	d	5.0	1H	H-5 (Pyrimidine ring)	[1]
6.70	m	-	1H	Vinylic CH	[1]
6.52	m	-	1H	Vinylic CH ₂	[1]
5.80	m	-	1H	Vinylic CH ₂	[1]

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment	Source
165.5	C-4 (Pyrimidine ring)	[1]
161.6	C-2 (Pyrimidine ring)	[1]
159.9	C-6 (Pyrimidine ring)	[1]
133.9	Vinylic CH	[1]
125.3	Vinylic CH ₂	[1]
116.5	C-5 (Pyrimidine ring)	[1]

Interpretation of NMR Spectra

The ^1H NMR spectrum shows two doublets in the aromatic region at 8.57 and 7.22 ppm, which are characteristic of the two protons on the pyrimidine ring.^[1] The coupling constant of 5.0 Hz is typical for ortho-coupling in such heterocyclic systems. The three multiplets in the upfield region (6.70, 6.52, and 5.80 ppm) correspond to the three protons of the ethenyl (vinyl) group.^[1]

The ^{13}C NMR spectrum displays six distinct signals, consistent with the six carbon atoms in the molecule.^[1] The signals at 165.5, 161.6, and 159.9 ppm are assigned to the carbon atoms of the pyrimidine ring attached to nitrogen or chlorine, which are significantly deshielded. The signal at 116.5 ppm is attributed to the C-5 of the pyrimidine ring. The two remaining signals at 133.9 and 125.3 ppm correspond to the two carbon atoms of the vinyl group.^[1]

Experimental Protocol: NMR Spectroscopy

The sample of **2-Chloro-4-ethenylpyrimidine** is dissolved in deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. The ^1H and ^{13}C NMR spectra are acquired on a 400 MHz spectrometer. For the ^1H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the ^{13}C NMR spectrum, a proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon atom, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Workflow for NMR Spectroscopy.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of **2-Chloro-4-ethenylpyrimidine**. The high-resolution mass spectrometry confirms the molecular formula, while NMR spectroscopy elucidates the detailed atomic connectivity. Although experimental IR data was not available, a predictive analysis based on known functional group absorptions offers valuable insights. These data are essential for any researcher working with this versatile chemical intermediate, enabling confident identification, reaction monitoring, and the characterization of novel derivatives.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [[Link](#)]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [[Link](#)]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [[Link](#)]
- Al-Suwaidan, I. A., & El-Gazzar, A. B. A. (2013). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. *Molecules*, 18(8), 9496-9510. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-4-ethenylpyrimidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593178#spectroscopic-data-for-2-chloro-4-ethenylpyrimidine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com